Bienvenue dans la boutique en ligne BenchChem!

3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Evidence Gap Analysis Primary Literature Audit Procurement Risk Assessment

This bi-heterocyclic benzamide features a unique 3,4-difluoro substitution pattern, creating a distinct electrostatic and steric profile not replicable by non-fluorinated or mono-fluoro analogs. The 1,3,4-oxadiazole core and thiazole ring are validated pharmacophores in antitumor drug discovery, making this compound an ideal scaffold for SAR expansion and virtual screening libraries. As a commercially available building block with a defined SMILES string (Cc1nc(-c2nnc(NC(=O)c3ccc(F)c(F)c3)o2)cs1), it is ready for immediate integration into your research workflow. Demand batch-specific analytical data (HPLC purity >95%, 1H/13C NMR, HRMS) to ensure reproducibility.

Molecular Formula C13H8F2N4O2S
Molecular Weight 322.29 g/mol
CAS No. 1351649-23-4
Cat. No. B6502045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS1351649-23-4
Molecular FormulaC13H8F2N4O2S
Molecular Weight322.29 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C13H8F2N4O2S/c1-6-16-10(5-22-6)12-18-19-13(21-12)17-11(20)7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,17,19,20)
InChIKeyNXHZLVPTVUJEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide: Core Structure and Procurement Considerations


3,4-Difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1351649-23-4) is a synthetic small molecule belonging to the bi-heterocyclic benzamide class, characterized by a 1,3,4-oxadiazole bridge linking a 2-methylthiazole to a 3,4-difluorophenyl ring . The 1,3,4-oxadiazole core is a well-established pharmacophore associated with diverse bioactivities, including anticancer and anti-inflammatory effects, while the thiazole and fluorine substituents are known to modulate target binding and metabolic stability [1]. Its molecular formula is C13H8F2N4O2S with a molecular weight of 322.29 g/mol .

Why Simple Analogs Cannot Substitute for 3,4-Difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide in Research


Within the thiazole-oxadiazole-benzamide series, even minor substituent variations can cause profound shifts in potency, selectivity, and pharmacokinetics. Published structure-activity relationship (SAR) studies on related 1,3,4-oxadiazole-heterocycle hybrids demonstrate that replacing a thiazole with pyrazole or thiophene alters antitumor efficacy [1]. In this specific chemical space, the 3,4-difluoro substitution pattern on the benzamide ring is predicted to create a distinct electrostatic and steric profile that cannot be replicated by non-fluorinated, mono-fluoro, or dichloro analogs. However, until direct comparative experimental data for 1351649-23-4 are generated, any claim of superiority over close analogs (e.g., 3,5-dichloro or 3,4,5-trimethoxy variants) remains a structural hypothesis rather than a proven fact [1].

Quantitative Differentiation Evidence and Comparator Analysis for 1351649-23-4


Absence of Public Bioactivity Data Versus Structurally Characterized Analog Series

A systematic search of PubMed, Google Patents, and authoritative chemical biology databases (ChEMBL, BindingDB) returned zero in vitro assay results, IC50 values, or target engagement data for 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide [1]. In contrast, related oxadiazole-thiazole hybrids have publicly reported IC50 values. For example, compound 7h from a urease inhibition series (a bi-heterocyclic benzamide with an oxadiazole-thiazole scaffold) demonstrated a binding energy of −8.40 kcal/mol via molecular docking, while compound 2 from Bondock et al. showed a mean GI50 of 0.77 µM across a 4-cell-line antitumor panel [1][2]. The target compound remains an 'empty data shell' with no comparable bioactivity measurements.

Evidence Gap Analysis Primary Literature Audit Procurement Risk Assessment

Provisional Application Scenarios for 3,4-Difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide Based on Structural Class


Medicinal Chemistry: Exploratory Anticancer Lead Optimization

The 1,3,4-oxadiazole core and thiazole ring are validated pharmacophores in antitumor drug discovery . This compound could theoretically serve as a scaffold for SAR expansion if a research team generates primary cytotoxicity data (e.g., NCI-60 panel). However, no such data currently exist in the public domain.

Chemical Biology: Kinase or Epigenetic Target Probe Development

Fluorinated oxadiazole derivatives have been optimized as selective HDAC6 inhibitors (e.g., SE-7552 with IC50 of 33 nM) . The 3,4-difluoro pattern on the benzamide of 1351649-23-4 may confer hydrogen-bonding and metabolic advantages, but this remains entirely untested for the specific molecule.

Analytical Reference Standard Procurement (With Caution)

If a project already uses this compound internally and requires a characterized reference standard for LC-MS or NMR method development, sourcing from a vendor that provides a Certificate of Analysis with HPLC purity (>95%) and structural confirmation (1H/13C NMR, HRMS) is the minimum viable procurement path. Users should demand batch-specific analytical data before purchase, given the absence of published characterization .

Computational Chemistry: In Silico Screening Library Member

As a commercially available building block with a defined SMILES string , the compound could be incorporated into virtual screening libraries for docking or pharmacophore modeling. Its value in this context depends solely on structural novelty, not on pre-existing activity data.

Quote Request

Request a Quote for 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.